molecular formula C7H3Br3O B12330826 2,3,6-Tribromobenzaldehyde CAS No. 477534-87-5

2,3,6-Tribromobenzaldehyde

Cat. No.: B12330826
CAS No.: 477534-87-5
M. Wt: 342.81 g/mol
InChI Key: HOAQTUNKNNDBPJ-UHFFFAOYSA-N
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Description

2,3,6-Tribromobenzaldehyde is a specialized brominated benzaldehyde that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features an aldehyde group and three bromine atoms on the aromatic ring, making it a valuable substrate for further functionalization through cross-coupling reactions, nucleophilic additions, and condensation reactions. Its structural motif is commonly explored in the development of pharmaceutical intermediates, particularly for constructing complex molecules with potential biological activity. Researchers utilize this scaffold in the synthesis of active compounds, as related dibromo-substituted benzaldehydes are known key intermediates in the production of drugs such as the bronchodilator ambroxol . The presence of multiple bromine atoms allows for selective, step-wise substitution, enabling the creation of diverse chemical libraries for screening. As a building block, it is instrumental in material science for the preparation of organic ligands and functional polymers. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477534-87-5

Molecular Formula

C7H3Br3O

Molecular Weight

342.81 g/mol

IUPAC Name

2,3,6-tribromobenzaldehyde

InChI

InChI=1S/C7H3Br3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H

InChI Key

HOAQTUNKNNDBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)Br)Br

Origin of Product

United States

Synthesis and Synthetic Methodologies for 2,3,6 Tribromobenzaldehyde and Analogues

Direct Halogenation Strategies for Aromatic Aldehydes

Direct halogenation of aromatic aldehydes is a primary route for introducing bromine atoms onto the benzene (B151609) ring. This approach relies on the activation of the aromatic system towards electrophilic attack by a halogenating agent.

Electrophilic Aromatic Substitution for Tribromobenzaldehyde Synthesis

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing tribromobenzaldehyde, this involves the reaction of a benzaldehyde (B42025) derivative with a bromine source, often in the presence of a catalyst to enhance the electrophilicity of the bromine and control the regioselectivity of the substitution.

The use of catalytic systems is crucial for the efficient and selective bromination of benzaldehydes. One such system involves ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel. researchgate.netresearchgate.netjst.go.jp This heterogeneous catalyst facilitates the bromination of various substituted aromatic aldehydes with bromine at room temperature in a solvent like tetrachloromethane. researchgate.netresearchgate.net The proposed mechanism involves the electrophilic addition of a bromine cation. researchgate.netresearchgate.net The use of silica gel provides a solid support, which can enhance the reaction's efficiency and simplify the work-up process. researchgate.netresearchgate.netjst.go.jp Research has shown that this method is effective for a range of aromatic aldehydes, leading to good yields of the corresponding brominated products. researchgate.netresearchgate.net

Another approach utilizes a combination of lithium bromide (LiBr) and ceric ammonium nitrate (CAN) for the oxidative nuclear bromination of activated aromatic compounds, demonstrating chemo- and regioselectivity. nih.gov Similarly, the combination of ammonium bromide (NH4Br) and bromine (Br2) has been shown to be an effective and inexpensive system for the rapid ring bromination of aromatic compounds, including pharmaceutically important aldehydes, at room temperature. jalsnet.com Zeolites have also been employed to induce high para-selectivity in the electrophilic bromination of certain substrates. nih.gov

Table 1: Catalytic Systems for Ring Bromination of Benzaldehydes

Catalytic System Brominating Agent Substrate Scope Key Features
Ceric Ammonium Nitrate/Silica Gel Bromine Various substituted aromatic aldehydes Heterogeneous, room temperature, good yields researchgate.netresearchgate.net
Lithium Bromide/Ceric Ammonium Nitrate In situ generated bromine Activated aromatic compounds Chemo- and regioselective nih.gov
Ammonium Bromide/Bromine Bromine Aromatic compounds, including aldehydes Inexpensive, rapid, room temperature jalsnet.com
Zeolites Various Toluene-like substrates High para-selectivity nih.gov

Solid-state reactions offer a solvent-free alternative for chemical transformations. The nuclear bromination of aromatic aldehydes can be achieved using N-bromosuccinimide (NBS) in the solid state. rsc.orgrsc.orgresearchgate.netresearchgate.net This method is particularly effective for electron-rich benzaldehydes, yielding exclusively nuclear brominated products with high regioselectivity. rsc.orgresearchgate.net The reaction's specificity is often dictated by the electronic effects of the substituents on the aromatic ring. rsc.orgresearchgate.net

In contrast to solution-phase reactions which can produce a mixture of products, solid-state bromination with NBS is noted for its chemoselectivity and operational simplicity. rsc.orgresearchgate.net The reactivity and regioselectivity in the solid state are influenced by factors such as the energies of the highest occupied molecular orbital (HOMO), the HOMO-LUMO gap, reaction free energy, and crystal packing. rsc.orgresearchgate.netresearchgate.net For some benzaldehydes, the diffusion of molecular bromine in the solid state plays a significant role in the reaction outcome. rsc.orgresearchgate.netresearchgate.net The use of NBS in conjunction with silica gel has also been reported as an effective method for the regioselective bromination of various aromatic compounds. nih.gov

Table 2: Solid-State Nuclear Bromination of Aromatic Aldehydes with NBS

Substrate Type Key Findings Advantages
Electron-rich benzaldehydes Exclusive nuclear bromination, high regioselectivity rsc.orgresearchgate.net Solvent-free, chemoselective, operationally simple rsc.orgresearchgate.net
Various aromatic compounds (with silica gel) Effective regioselective bromination nih.gov Enhanced efficiency and selectivity nih.gov

Mechanochemistry, which involves inducing chemical reactions through mechanical force, presents a green and efficient method for aryl halogenation. nih.govbeilstein-journals.orgcolab.wsresearchgate.netacs.org Solvent-free ball milling conditions have been successfully employed for the mild aryl halogenation of compounds with electron-donating groups using N-halosuccinimides (NXS). nih.govbeilstein-journals.org This technique can yield mono- or di-bromo derivatives in high yields within a short reaction time. nih.govbeilstein-journals.org

Mechanochemical methods have also been utilized for the Morita–Baylis–Hillman (MBH) reaction between aryl aldehydes and methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), achieving high product yields rapidly. nih.govacs.org Furthermore, mechanochemical approaches have been developed for the synthesis of Grignard reagents from aryl halides in air, which can then be used in subsequent reactions. acs.org

Reductive Bromination of Aromatic Aldehyde Precursors (e.g., using Alkylboron Dibromides)

An alternative strategy for modifying aromatic aldehydes involves reductive bromination. This process can convert aromatic aldehydes into benzyl (B1604629) bromides. tennessee.edu One documented method for this transformation utilizes alkylboron dibromides. tennessee.eduscite.ai This approach represents a functional group interconversion, changing the aldehyde group to a bromomethyl group.

Conversion of Aryl Bromides to Aromatic Aldehydes

The synthesis of aromatic aldehydes can also be achieved by starting with aryl bromides and introducing the aldehyde functionality. This is a valuable approach, especially when the desired substitution pattern on the aromatic ring is more readily accessible through a brominated intermediate.

A novel method for this conversion involves a silver(I)-catalyzed formylation of aryl bromides using N,N-dimethylformamide (DMF) as both the formyl source and the solvent, promoted by samarium metal. bohrium.compolito.ittandfonline.comtandfonline.com This reaction proceeds under ambient temperature and air, offering a mild and efficient route to various aromatic aldehydes in moderate to high yields. bohrium.compolito.ittandfonline.com The catalytic system typically consists of a small amount of silver nitrate and potassium iodide, where the latter helps to generate soluble silver iodide in the organic solvent. bohrium.compolito.ittandfonline.com This method has been successfully applied to a variety of aryl bromides. bohrium.compolito.ittandfonline.com

Palladium-catalyzed reductive carbonylation of aryl halides provides another pathway to aromatic aldehydes. researchgate.net In one such method, formic acid serves as a carbon monoxide source, and sodium formate (B1220265) or formic acid acts as the hydrogen donor, leading to good to excellent yields of the aldehyde products under gas-free conditions. researchgate.net Another palladium-catalyzed approach for the formylation of aryl iodides utilizes a bidentate phosphine (B1218219) ligand-modified magnetic nanoparticle-anchored palladium(II) complex, with formic acid as the CO and hydrogen source. researchgate.net

Furthermore, substituted 2-bromobenzaldehydes can be synthesized from benzaldehydes through a three-step sequence where a selective palladium-catalyzed ortho-bromination is the key step. acs.orgresearchgate.net In this process, an O-methyloxime serves as a directing group to achieve the desired regioselectivity, followed by deprotection to yield the final product. acs.orgresearchgate.net

Table 3: Methods for the Conversion of Aryl Bromides to Aromatic Aldehydes

Method Catalyst/Reagents Key Features
Silver(I)-catalyzed formylation Samarium metal, Silver nitrate, Potassium iodide, DMF Mild conditions (ambient temp., air), moderate to high yields bohrium.compolito.ittandfonline.com
Palladium-catalyzed reductive carbonylation Palladium catalyst, Formic acid, Sodium formate Gas-free conditions, good to excellent yields researchgate.net
Palladium-catalyzed ortho-bromination/deprotection Palladium catalyst, O-methyloxime directing group Selective ortho-functionalization acs.orgresearchgate.net

Metal-Catalyzed Formylation of Polybrominated Aromatics (e.g., Silver(I)-Catalyzed Methods)

Metal-catalyzed formylation presents a direct approach to introduce an aldehyde group onto a polybrominated aromatic ring. While traditional methods for synthesizing aromatic aldehydes often involve harsh conditions or the use of toxic reagents like carbon monoxide, modern catalysis offers milder and more selective alternatives. chemistryviews.org For instance, palladium-catalyzed formylation of aryl halides using carbon dioxide as a C1 source has been developed as a more environmentally friendly approach. chemistryviews.org

Although direct silver(I)-catalyzed formylation of a compound like 1,2,4-tribromobenzene (B129733) to yield 2,3,6-tribromobenzaldehyde is not extensively documented in readily available literature, silver(I) ions are known to catalyze rearrangements of strained sigma bonds. acs.org The principle of metal-catalyzed formylation of aryl halides is well-established. For example, palladium catalysts are commonly employed for the formylation of aryl bromides. chemistryviews.org The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a formamide (B127407) (like DMF), is another classic method for formylating electron-rich aromatic rings. dokumen.pub

The following table outlines general metal-catalyzed formylation approaches that could be conceptually applied to polybrominated aromatics.

Catalyst SystemFormylating AgentSubstrate TypeGeneral Applicability
Palladium/Phosphine LigandCO or CO₂Aryl HalidesWidely used for various aryl halides. chemistryviews.org
RhodiumAllyl CarbonateBenzamidesDemonstrates C-H activation for formylation. ntu.edu.sg
TiCl₄Dichloromethyl methyl etherElectron-rich aromaticsEffective for phenols and methoxybenzenes. nih.gov
POCl₃/DMFDMFElectron-rich aromaticsVilsmeier-Haack reaction. dokumen.pubnih.gov

De Novo Construction of Substituted Benzene Rings with Aldehyde Functionalities

An alternative to functionalizing a pre-existing aromatic ring is the de novo construction of the substituted benzene ring itself. This approach allows for the strategic placement of substituents, including the aldehyde group. Cascade reactions are particularly powerful in this context, enabling the formation of multiple bonds in a single synthetic operation. researchgate.net

One such strategy involves the NaH-promoted cascade reaction of an arylmethyl ketone and an aromatic aldehyde to construct 2,4,6-trisubstituted benzophenones. researchgate.net While this specific example leads to a ketone, the underlying principle of building the benzene ring from acyclic precursors can be adapted to synthesize benzaldehyde derivatives. Another approach is the transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes, which is a classic and efficient method for creating benzene and its analogues. rsc.org

The following table summarizes some de novo methods for benzene ring synthesis.

Reaction TypePrecursorsKey Features
Cascade BenzannulationArylmethyl ketones, Aromatic aldehydesTransition-metal and solvent-free conditions. researchgate.net
[2+2+2] CyclotrimerizationAlkynesTransition-metal catalyzed, highly efficient. rsc.org
Cascade Sigmatropic RearrangementsAnilinesLeads to complex fused ring systems. researchgate.net
Cyclization/Oxidative Aromatization2-hydroxy-1,4-dionesOne-pot synthesis of benzofurans. researchgate.net

Multi-step Synthetic Routes to Polybrominated Benzaldehyde Derivatives

Multi-step syntheses provide a high degree of control over the final substitution pattern of the polybrominated benzaldehyde. These routes typically involve either the selective bromination of a benzaldehyde precursor or the chemical modification of a polyhalogenated aromatic compound to introduce the aldehyde functionality.

The direct bromination of benzaldehyde or its derivatives is a common strategy. The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the ring. nih.govresearchgate.net The aldehyde group is a deactivating, meta-directing group. chemicalnote.com However, the presence of other activating or deactivating groups will influence the position of bromination. For example, the bromination of 3-hydroxybenzaldehyde (B18108) can lead to the formation of 2,4,6-tribromo-3-hydroxybenzaldehyde. nih.govacs.org

The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. nih.govnsf.gov

PrecursorBrominating AgentProductReference
3-HydroxybenzaldehydeBromine2,4,6-Tribromo-3-hydroxybenzaldehyde nih.govacs.org
3-MethoxybenzaldehydeN-Bromosuccinimide2-Bromo-5-methoxybenzaldehyde nih.gov
AnisoleN,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide)p-Bromoanisole asianpubs.org

This approach starts with a readily available polyhalogenated aromatic compound, such as 1,2,4-tribromobenzene, and then introduces the aldehyde group. A common method for this transformation is lithiation followed by formylation. This involves treating the polybromoarene with an organolithium reagent (like n-BuLi) to generate an aryllithium species, which is then quenched with a formylating agent such as N,N-dimethylformamide (DMF). jcu.edu.au

Another powerful method is the Suzuki cross-coupling reaction, where a polybrominated benzaldehyde, such as 2,4,6-tribromobenzaldehyde, can be reacted with boronic acids in the presence of a palladium catalyst to create more complex substituted benzaldehydes. mdpi.com

Starting MaterialReagentsIntermediate/ProductKey TransformationReference
1,2,4-Tribromobenzenen-BuLi, then DMFThis compound (conceptual)Lithiation-Formylation jcu.edu.au
2,4,6-Tribromobenzaldehyde(4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃4,4''-Dimethoxy-5'-(4-methoxyphenyl)-[1,1':3',1''-terphenyl]-2'-carbaldehydeSuzuki Cross-Coupling mdpi.com
Tris(4-bromophenyl)aminen-BuLi, then DMFFormylated derivative (conceptual)Lithiation-Formylation jcu.edu.au

Chemical Reactivity and Transformation Studies of 2,3,6 Tribromobenzaldehyde Derivatives

Carbon-Carbon Bond Forming Reactions

The presence of bromine atoms on the aromatic ring of 2,3,6-tribromobenzaldehyde allows for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. Additionally, the aldehyde group is susceptible to nucleophilic attack by organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of brominated benzaldehydes, these reactions enable the substitution of bromine atoms with a wide range of organic groups. The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org This reaction is particularly effective for the synthesis of biaryl compounds. nih.gov In the case of brominated benzaldehydes, such as this compound, the bromine atoms can be selectively replaced with aryl groups by reacting with arylboronic acids in the presence of a palladium catalyst and a base. comu.edu.trresearchgate.net

For instance, the synthesis of aryl-substituted benzaldehydes has been achieved through the Suzuki-Miyaura coupling of 2,4,6-tribromobenzaldehyde with various boronic acids. researchgate.net A study on the synthesis of selagibenzophenone A derivatives utilized 2,4,6-tribromobenzaldehyde, a compound structurally similar to this compound, which was subjected to Suzuki cross-coupling with different boronic acids. researchgate.net This highlights the utility of this reaction in creating diverse molecular frameworks.

Table 1: Examples of Suzuki-Miyaura Coupling with Brominated Benzaldehydes

Brominated Benzaldehyde (B42025)Boronic AcidCatalystBaseProductYield (%)
2,4,6-Tribromobenzaldehyde(4-methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃4,4''-dimethoxy-5'-(4-methoxyphenyl)-[1,1':3',1''-terphenyl]-2'-carbaldehyde93

Data sourced from a study on the synthesis of selagibenzophenone A derivatives. comu.edu.tr

Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed cross-coupling reactions are instrumental in organic synthesis. youtube.com These methodologies utilize different organometallic reagents and offer complementary reactivity.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. uh.edu It is known for its high functional group tolerance. uh.edu Microwave-assisted Negishi coupling of 4-bromobenzaldehyde with 2-cyanophenylzinc bromide has been reported to proceed in high yield. mdpi.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. mdpi.com The mechanism involves the oxidative addition of the halide to a palladium(0) species, followed by insertion of the alkene and subsequent β-hydride elimination. mdpi.com

Kumada Coupling: This reaction employs a Grignard reagent as the organometallic partner. uh.edu It is a powerful method for forming carbon-carbon bonds but can be limited by the high reactivity of Grignard reagents. uh.edu

Stille Coupling: The Stille coupling utilizes organotin reagents. libretexts.org A key advantage is the tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. libretexts.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It typically employs a palladium catalyst and a copper co-catalyst. researchgate.net This method has been successfully applied to unactivated alkyl bromides and iodides using N-heterocyclic carbene ligands. organic-chemistry.org

These diverse cross-coupling reactions provide a comprehensive toolkit for the functionalization of brominated benzaldehydes, allowing for the introduction of a wide array of substituents.

The strategic application of palladium-catalyzed cross-coupling reactions with brominated benzaldehydes is evident in the total synthesis of complex natural products. A notable example is the synthesis of selagibenzophenones, a class of polyphenolic compounds isolated from plants of the Selaginella genus. comu.edu.trresearchgate.net

In the synthesis of selagibenzophenone A and its derivatives, a modular approach was developed where 2,4,6-tribromobenzaldehyde served as a key starting material. comu.edu.trresearchgate.net This aldehyde was first subjected to a Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents. The resulting polyarylated benzaldehyde then underwent further transformations, including the addition of organometallic species to the aldehyde group, to construct the final benzophenone framework. comu.edu.trresearchgate.net This strategy demonstrates the power of combining different carbon-carbon bond-forming reactions to access intricate molecular architectures.

The aldehyde functionality of this compound is an electrophilic center that readily reacts with organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds. msu.edusaskoer.ca This reaction, a nucleophilic addition, results in the formation of a new carbon-carbon bond and the conversion of the aldehyde to a secondary alcohol. msu.edu

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. saskoer.ca Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol. saskoer.ca The choice of the organometallic reagent determines the nature of the alkyl or aryl group that is introduced.

In the synthesis of selagibenzophenone derivatives, after the initial Suzuki coupling on the brominated benzaldehyde, the subsequent step involved the addition of an organometallic species to the aldehyde group to form a secondary alcohol. comu.edu.trresearchgate.net This alcohol was then oxidized to the corresponding ketone, completing the benzophenone core structure. comu.edu.tr This two-step sequence of organometallic addition followed by oxidation is a common and effective strategy for the synthesis of ketones from aldehydes.

Palladium-Catalyzed Cross-Coupling Reactions of Brominated Benzaldehydes

Reactions Involving the Aldehyde Functionality

The aldehyde group in this compound is a versatile functional handle for a variety of chemical transformations beyond organometallic additions. These reactions allow for the modification of the aldehyde into other functional groups, further expanding the synthetic utility of this compound. Common reactions of aldehydes include oxidation, reduction, and condensation reactions. While specific studies on this compound in these contexts are not detailed in the provided search results, the general reactivity of aromatic aldehydes is well-established in organic chemistry.

Nucleophilic Additions and Condensations (e.g., Chalcone (B49325) Synthesis)

The carbonyl group of this compound is an electrophilic center, susceptible to attack by various nucleophiles. libretexts.org A prominent example of this reactivity is its participation in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. nih.gov Chalcones are α,β-unsaturated ketones that serve as important precursors in the synthesis of flavonoids and other heterocyclic compounds. saudijournals.comrjlbpcs.com

The synthesis is typically base-catalyzed, involving the reaction of an aromatic aldehyde (in this case, this compound) with an acetophenone or another suitable ketone possessing α-hydrogens. researchgate.net The mechanism proceeds via the formation of a nucleophilic enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde in a nucleophilic addition step. masterorganicchemistry.comyoutube.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated chalcone system. youtube.com The general protocol often involves dissolving the aldehyde and ketone in a solvent like ethanol, followed by the addition of a base such as sodium hydroxide or potassium hydroxide. researchgate.netnih.gov

The reaction involving this compound would proceed as follows:

Step 1 (Enolate Formation): A strong base removes an α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.

Step 2 (Nucleophilic Addition): The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate. youtube.com

Step 3 (Protonation): The alkoxide is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone. masterorganicchemistry.com

Step 4 (Dehydration): Under the reaction conditions, this intermediate is easily dehydrated to form the final chalcone product, featuring a new carbon-carbon double bond in conjugation with both the carbonyl group and the aromatic rings.

Examples of Claisen-Schmidt Condensation Conditions
Aldehyde ReactantKetone ReactantCatalyst/SolventTypical YieldReference
BenzaldehydeAcetophenoneKOH / EtOHHigh nih.gov
p-Hydroxy Benzaldehydep-Chloro AcetophenoneNaOH / Rectified SpiritGood researchgate.net
p-Methoxy Benzaldehydep-Iodo AcetophenoneNaOH / Rectified SpiritGood researchgate.net
Aromatic AldehydeAromatic KetoneNaOH (Grinding)Variable rjlbpcs.com

Disproportionation Reactions (e.g., Cannizzaro Reaction for Aldehydes Lacking α-Hydrogens)

This compound, lacking hydrogen atoms on the carbon alpha to the carbonyl group, is an ideal substrate for the Cannizzaro reaction. allen.in This reaction is a characteristic disproportionation of non-enolizable aldehydes, which, in the presence of a strong base, simultaneously undergo oxidation and reduction. libretexts.org Two molecules of the aldehyde react to produce one molecule of a primary alcohol and one molecule of a carboxylic acid (as its salt). allen.inyoutube.com

The reaction mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. adichemistry.com This intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule, acting as the reducing agent. youtube.com This hydride transfer is the rate-determining step and results in the oxidation of the first molecule to a carboxylate and the reduction of the second to an alkoxide. adichemistry.com A final proton exchange with the solvent yields the primary alcohol. libretexts.org

For this compound, the products of the Cannizzaro reaction are:

(2,3,6-Tribromophenyl)methanol (the reduction product)

Sodium or Potassium 2,3,6-tribromobenzoate (the oxidation product, depending on the base used)

A significant drawback of the standard Cannizzaro reaction is that the maximum yield for either the alcohol or the acid is 50%, as two aldehyde molecules are consumed to produce one of each. libretexts.org To improve the yield of the more valuable alcohol, a "crossed" Cannizzaro reaction can be employed, using a sacrificial, inexpensive aldehyde like formaldehyde. adichemistry.com Formaldehyde is more readily oxidized, thus it preferentially forms sodium formate (B1220265), while the this compound is almost exclusively reduced to (2,3,6-Tribromophenyl)methanol. allen.in

Products of Cannizzaro Reactions for Non-Enolizable Aldehydes
Aldehyde ReactantReaction TypeOxidation ProductReduction Product
BenzaldehydeStandardBenzoic acid (salt)Benzyl (B1604629) alcohol
FormaldehydeStandardFormic acid (salt)Methanol
FurfuralStandardFuroic acid (salt)Furfuryl alcohol
Benzaldehyde + FormaldehydeCrossedFormic acid (salt)Benzyl alcohol
This compoundStandard2,3,6-Tribromobenzoic acid (salt)(2,3,6-Tribromophenyl)methanol

Oxidative Cleavage Reactions

While the aldehyde group itself is typically oxidized to a carboxylic acid, the term "oxidative cleavage" generally refers to the breaking of carbon-carbon bonds. masterorganicchemistry.com In the context of this compound derivatives, this reaction is most relevant to the products of its condensation reactions, such as chalcones. The carbon-carbon double bond within the α,β-unsaturated system of a chalcone is susceptible to cleavage by strong oxidizing agents. nih.govlibretexts.org

Ozonolysis is a classic method for this transformation. masterorganicchemistry.com Treating a chalcone derived from this compound with ozone (O₃) would first form an unstable ozonide intermediate across the double bond. libretexts.org Subsequent workup determines the final products. youtube.com

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) cleaves the ozonide to yield a carboxylic acid and a ketone. masterorganicchemistry.com In the case of a chalcone, this would yield 2,3,6-tribromobenzoic acid and another carboxylic acid derived from the acetophenone portion.

Reductive Workup: Using a reducing agent like dimethyl sulfide (DMS) or zinc and water cleaves the ozonide to yield aldehydes and ketones. youtube.com This would regenerate this compound and produce a ketone from the acetophenone portion.

Potassium permanganate (KMnO₄) under hot, acidic, or concentrated conditions can also be used to achieve oxidative cleavage of the double bond, typically yielding the more oxidized products (carboxylic acids and ketones). youtube.com

Illustrative Products of Oxidative Cleavage of a Chalcone Derivative
Chalcone StructureReagent/WorkupProduct 1 (from Aldehyde)Product 2 (from Ketone)
2,3,6-Tribromophenyl-CH=CH-CO-Ph1. O₃; 2. H₂O₂ (Oxidative)2,3,6-Tribromobenzoic acidBenzoic acid
2,3,6-Tribromophenyl-CH=CH-CO-Ph1. O₃; 2. DMS (Reductive)This compoundBenzaldehyde (if R=H) or Ketone
2,3,6-Tribromophenyl-CH=CH-CO-PhHot, conc. KMnO₄2,3,6-Tribromobenzoic acidBenzoic acid

Radical Reactions in Polybrominated Aromatic Systems

The multiple carbon-bromine bonds in this compound and other polybrominated aromatic systems are susceptible to homolytic cleavage under radical conditions. A common transformation is reductive dehalogenation, which replaces a C-Br bond with a C-H bond. libretexts.org This is often accomplished using a radical chain reaction mechanism involving reagents like tributyltin hydride (n-Bu₃SnH) as a hydrogen atom donor and a radical initiator such as azobisisobutyronitrile (AIBN). uchicago.edu

The mechanism proceeds via a chain reaction:

Initiation: Thermal decomposition of AIBN generates initial radicals, which then react with n-Bu₃SnH to produce the chain-propagating tributyltin radical (n-Bu₃Sn•).

Propagation: The tributyltin radical abstracts a bromine atom from the polybrominated ring to form a stable Sn-Br bond and an aryl radical. This new aryl radical then abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the debrominated aromatic compound and regenerating the tributyltin radical to continue the chain. libretexts.org

Termination: The reaction ceases when two radicals combine.

The rate of debromination can be influenced by the number and position of bromine substituents, with more highly brominated compounds often showing higher reactivity towards radical reduction. nih.gov This method provides a pathway to selectively or fully remove bromine atoms from the aromatic ring, depending on the reaction conditions and stoichiometry. Other radical reactions can involve the addition of radicals to unsaturated derivatives of the aldehyde. mdpi.com

Regioselectivity and Stereoselectivity in Transformations of Brominated Benzaldehydes

The outcomes of chemical reactions on substituted benzaldehydes are heavily influenced by regioselectivity (where the reaction occurs) and stereoselectivity (which stereoisomer is formed). For a molecule like this compound, the existing substituents dictate the reactivity of the remaining C-H bonds and the aldehyde group.

Regioselectivity is paramount in further substitutions on the aromatic ring. The combined electronic effects of the three bromine atoms and the aldehyde group determine which of the two available positions (C4 and C5) is more susceptible to, for example, electrophilic attack.

Stereoselectivity becomes a factor in reactions at the carbonyl carbon. The two faces of the planar carbonyl group can be attacked by a nucleophile. libretexts.org If the groups attached to the carbonyl are different (which they are), addition creates a new chiral center. Unless a chiral reagent or catalyst is used, attack from either face is equally likely, resulting in a racemic mixture of enantiomers. libretexts.org

Substituent Effects on Reaction Pathways and Outcomes

The reactivity and regiochemical outcome of reactions on the this compound ring are governed by the interplay of inductive and resonance effects of its substituents. libretexts.orguokerbala.edu.iq

Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance. It deactivates the aromatic ring towards electrophilic aromatic substitution and is a meta-director. libretexts.orguomustansiriyah.edu.iq

Bromine Atoms (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, which preferentially stabilizes the carbocation intermediates for ortho and para attack. uomustansiriyah.edu.iqmsu.edu

In this compound, the available positions for electrophilic substitution are C4 and C5.

The -CHO group at C1 directs incoming electrophiles to its meta positions (C3 and C5).

The -Br at C2 directs to its ortho (C3) and para (C5) positions.

The -Br at C3 directs to its ortho (C2, C4) and para (C6) positions.

The -Br at C6 directs to its ortho (C5) and para (C3) positions.

Considering the blocked positions, the directing effects converge:

Position C5: Directed to by the -CHO group (meta), the C2-Br (para), and the C6-Br (ortho).

Position C4: Directed to by the C3-Br (ortho).

Given the multiple activating resonance effects from the bromine atoms pointing towards C5, it is the likely site for further electrophilic substitution, despite the deactivating influence of the ring as a whole.

Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentReactivity EffectDirecting EffectGoverning Factor
-CHOStrongly DeactivatingMetaInductive & Resonance Withdrawal
-Br, -Cl, -IDeactivatingOrtho, ParaInductive Withdrawal > Resonance Donation
-OH, -NH₂Strongly ActivatingOrtho, ParaResonance Donation > Inductive Withdrawal
-NO₂Strongly DeactivatingMetaInductive & Resonance Withdrawal
-CH₃ (Alkyl)ActivatingOrtho, ParaInductive Donation & Hyperconjugation

Directing Group Strategies for Ortho-Functionalization

Controlling regioselectivity, especially achieving substitution at a position not favored by the inherent electronic effects of the substituents, is a significant challenge in organic synthesis. For benzaldehydes, a powerful method to achieve selective C-H functionalization at the ortho position is the use of a transient directing group (TDG). researchgate.netresearchgate.net

This strategy involves the reversible reaction of the benzaldehyde with a primary or secondary amine to form an imine in situ. nih.gov This imine then acts as a directing group, coordinating to a transition metal catalyst (commonly palladium) and directing it to activate a nearby C-H bond—specifically, the one at the ortho position of the aromatic ring. researchgate.net This allows for a variety of transformations, such as arylation, halogenation, and amidation, to occur selectively at the ortho position. nih.govacs.org After the reaction, the imine can be easily hydrolyzed back to the aldehyde, leaving no trace of the directing group. researchgate.net

While this compound has no available C-H bonds ortho to the aldehyde group, this strategy is highly relevant for the regioselective synthesis of other brominated benzaldehydes. For instance, one could start with 3-bromobenzaldehyde and use a TDG to introduce a second functional group specifically at the C2 position, an outcome that would be difficult to achieve through classical electrophilic substitution. This approach provides a versatile tool for overriding the natural directing effects of substituents and building complex, highly substituted aromatic systems with precise control. nih.gov

Applications in Advanced Organic Synthesis

Precursors for Complex Molecular Architectures

Substituted benzaldehydes are fundamental building blocks in the synthesis of complex organic molecules. The presence of multiple bromine atoms in 2,3,6-Tribromobenzaldehyde serves multiple roles; they sterically and electronically influence the reactivity of the aldehyde group and provide synthetic handles for subsequent cross-coupling reactions or other transformations. This dual functionality allows chemists to build intricate molecular scaffolds in a controlled, stepwise manner. The aldehyde can undergo classic reactions such as Wittig olefination, aldol (B89426) condensations, and reductive aminations, while the bromo-substituents can be used to form new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of elaborate three-dimensional structures.

Synthesis of Substituted Porphyrins and Related Macrocycles

The synthesis of meso-substituted porphyrins, a class of macrocycles with significant applications in materials science and medicine, frequently employs the condensation of pyrrole (B145914) with aldehydes. The properties of the resulting porphyrin are heavily dependent on the substituents of the aldehyde precursor. Methodologies like the Lindsey or Adler-Longo syntheses involve the reaction of an aldehyde with pyrrole to form a porphyrinogen, which is subsequently oxidized to the stable porphyrin macrocycle.

While the use of various substituted benzaldehydes is a well-established strategy to create porphyrins with tailored electronic and steric properties, specific literature detailing the synthesis of porphyrins directly from this compound is not prominent. However, related compounds such as 3-hydroxy-2,4,6-tribromobenzaldehyde have been identified as valuable precursors for synthesizing sterically unhindered trans-A2B2-porphyrins, highlighting the utility of brominated benzaldehydes in this field. The general applicability of these synthetic routes suggests that this compound could serve as a precursor for highly halogenated porphyrins, whose unique characteristics would be of scientific interest. Macrocycle synthesis, in general, is a field that benefits from versatile building blocks that can be integrated into multi-component reaction strategies to generate large molecular libraries.

Construction of Diverse Heterocyclic Compounds from Benzaldehyde (B42025) Derivatives

Aromatic aldehydes are foundational starting materials for the synthesis of a vast array of heterocyclic compounds. The aldehyde group is a versatile electrophile that readily participates in cyclocondensation reactions with various nucleophiles to form stable ring systems.

The construction of heterocycles often proceeds through the initial formation of an intermediate, such as a chalcone (B49325), from an aromatic aldehyde. These intermediates can then undergo cyclization with appropriate reagents to yield the desired heterocyclic core.

Oxazines : These six-membered heterocycles containing one oxygen and one nitrogen atom can be synthesized from benzaldehyde derivatives. A common route involves the reaction of chalcones with urea, which leads to the formation of the 1,3-oxazine ring system.

Thiazines : Containing sulfur and nitrogen in a six-membered ring, thiazines can also be prepared from chalcone intermediates. The reaction of a chalcone with thiourea (B124793) is a standard method for producing 1,3-thiazine derivatives. Alternatively, one-pot, three-component cyclocondensation reactions between an aldehyde, 3-mercaptopropionic acid, and a nitrogen source can yield thiazinan-4-ones.

Isoxazoles : These five-membered heterocycles are readily synthesized by the condensation of chalcones with hydroxylamine (B1172632) hydrochloride. The reaction proceeds via cyclization to form the stable isoxazole (B147169) ring.

The following table summarizes common synthetic pathways to these heterocycles starting from aromatic aldehydes.

HeterocycleIntermediateKey ReagentsGeneral Reaction Type
Oxazine ChalconeUreaCyclocondensation
Thiazine ChalconeThioureaCyclocondensation
Isoxazole ChalconeHydroxylamine HydrochlorideCondensation/Cyclization

The application of microwave irradiation has become a cornerstone of modern green chemistry, significantly accelerating organic reactions. In heterocyclic synthesis, microwave-assisted methods offer dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles compared to conventional heating.

The synthesis of various heterocycles from aromatic aldehydes is highly amenable to microwave assistance. For instance, the conversion of aromatic aldehydes to nitriles, which are versatile precursors themselves, can be achieved in minutes under microwave irradiation. Similarly, multicomponent reactions to form complex quinoline (B57606) or other heterocyclic systems are efficiently promoted by microwave energy, often proceeding in a fraction of the time required by traditional methods. The solvent-free condensation of aromatic aldehydes with active methylene (B1212753) compounds under microwave conditions is another example of an efficient and environmentally benign protocol for generating useful intermediates. This technology is broadly applicable to substituted aldehydes, including halogenated variants like this compound, facilitating their rapid and efficient conversion into a diverse range of heterocyclic structures.

Intermediate for Specialty Chemicals and Functional Materials

This compound serves as a valuable intermediate in the production of specialty chemicals and functional materials. The term "specialty chemical" refers to compounds produced for specific end-use applications, and intermediates are the molecular building blocks used to create them. The unique substitution pattern of this compound makes it a candidate for synthesizing molecules where high bromine content is desired, such as in flame retardants or high-density materials.

Furthermore, its derivatives can be incorporated into functional polymers or organic frameworks. For example, related tribrominated aromatic compounds are used as monomers for halogen-rich polymers that exhibit enhanced fire resistance. The aldehyde functionality allows for its integration into polymer backbones or as a pendant group through various polymerization techniques. The electronic properties imparted by the bromo-substituents can also be exploited in the design of materials for electronics or optics.

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation of 2,3,6-Tribromobenzaldehyde and its Derivatives

Structural elucidation is a cornerstone of chemical analysis, confirming the identity and purity of a synthesized or isolated compound. For this compound, a combination of Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry, and X-ray Crystallography provides a complete molecular picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. emerypharma.com

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic and aromatic protons. The aldehyde proton (-CHO) typically appears far downfield, generally in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info The aromatic region would feature two doublets, corresponding to the two coupled protons on the benzene (B151609) ring (H-4 and H-5). The steric and electronic effects of the three bromine atoms would influence their precise chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. hw.ac.uk For this compound, six distinct signals are expected for the aromatic carbons and one for the carbonyl carbon. The carbonyl carbon (C=O) of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between δ 185-200 ppm. libretexts.orglibretexts.org The carbons directly bonded to the bromine atoms would show shifts influenced by the heavy atom effect, while the remaining aromatic carbons would appear in the typical δ 120-140 ppm range.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals. A ¹H-¹H COSY spectrum would show a correlation between the two adjacent aromatic protons, confirming their connectivity. emerypharma.com An HMBC experiment would reveal long-range (2- and 3-bond) correlations between protons and carbons, critically linking the aldehyde proton to the aromatic ring and confirming the substitution pattern. emerypharma.com

Table 1: Predicted NMR Spectroscopic Data for this compound
TechniqueSignalPredicted Chemical Shift (δ, ppm)Key Features
¹H NMR-CHO9.5 - 10.5Singlet
Ar-H (H-4)7.5 - 8.0Doublet
Ar-H (H-5)7.5 - 8.0Doublet
¹³C NMRC=O185 - 200Aldehyde carbonyl
Ar-C (quaternary & CH)120 - 145Six distinct aromatic signals
Ar-C-BrVariableShifts influenced by bromine

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrations. rsc.org The IR spectrum of this compound would be dominated by absorptions corresponding to the aldehyde and the substituted aromatic ring.

The most prominent peak is the strong carbonyl (C=O) stretching vibration, which for an aromatic aldehyde conjugated to the benzene ring, typically appears in the range of 1685-1710 cm⁻¹. vscht.czdocbrown.infopressbooks.pub The spectrum would also display characteristic C-H stretching vibrations for the aldehyde group, often seen as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. libretexts.org Additionally, C=C stretching vibrations within the aromatic ring produce a series of absorptions in the 1400-1600 cm⁻¹ region. docbrown.info The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium-Weak
Aldehyde C-HStretch2700 - 2850Weak (often two bands)
Carbonyl (C=O)Stretch1685 - 1710Strong, Sharp
Aromatic C=CStretch1400 - 1600Medium-Weak (multiple bands)
Carbon-Bromine (C-Br)Stretch< 800Medium-Strong

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound (C₇H₃Br₃O), the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of three bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a cluster of peaks for the molecular ion and its fragments containing bromine. The most common fragmentation pathway for benzaldehydes involves the loss of a hydrogen atom to form the stable [M-1]⁺ or [M-H]⁺ ion, which is often the base peak. docbrown.info Another significant fragmentation is the loss of the formyl radical (•CHO, 29 Da) to produce the tribromophenyl cation [C₆H₂Br₃]⁺. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as it combines the separation power of GC with the detection capabilities of MS. lcms.czund.edu This allows for the analysis of this compound within a complex mixture, providing both a retention time for identification and a mass spectrum for structural confirmation. hpst.cz High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

Table 3: Expected Mass Spectrometry Fragments for this compound
Ion FormulaDescriptionExpected m/z (using ⁷⁹Br)Key Features
[C₇H₃Br₃O]⁺Molecular Ion [M]⁺340Shows characteristic isotopic pattern for Br₃
[C₇H₂Br₃O]⁺Loss of H• [M-1]⁺339Often a very intense peak
[C₆H₂Br₃]⁺Loss of •CHO [M-29]⁺311Represents the tribromophenyl cation
[CHO]⁺Formyl Cation29Indicates presence of an aldehyde

This technique would reveal how the bromine atoms and the aldehyde group are oriented relative to the benzene ring and to each other. It would also provide insight into intermolecular interactions in the solid state, such as halogen bonding or π-π stacking, which govern how the molecules pack into a crystal lattice. dartmouth.edu The steric bulk of the bromine atoms at the 2- and 6- (ortho) positions is expected to cause the aldehyde group to be twisted out of the plane of the aromatic ring to minimize steric hindrance.

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, gas chromatography is a particularly suitable method for both separation and quantification.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. rsc.org It is highly effective for the separation of isomers of substituted benzaldehydes. rsc.org In the context of this compound, GC would be used to separate it from other tribromobenzaldehyde isomers, starting materials, or byproducts of a reaction mixture.

The separation is typically achieved using a capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5 or DB-624). rsc.org A temperature program, where the column temperature is gradually increased, is employed to ensure efficient separation of components with different boiling points. rsc.org When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for highly sensitive quantification, with detection limits often reaching parts-per-million (ppm) or even lower levels. rsc.orgresearchgate.net The method's accuracy and precision make it suitable for quality control and impurity profiling in a regulated environment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of semi-volatile and non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most conventional and effective approach. This method separates analytes based on their hydrophobicity.

A typical RP-HPLC system for analyzing this compound would involve a C18 stationary phase, which is a silica-based support with octadecyl carbon chains. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to ensure the analyte is in a non-ionized state, promoting better peak shape and retention. sielc.comresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be employed to achieve optimal separation from impurities or isomers. auroraprosci.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. auroraprosci.comnih.gov Aromatic compounds like this compound exhibit strong UV absorbance, allowing for sensitive detection. The maximum absorbance wavelength (λmax) would be determined by running a UV spectrum of a standard solution. For benzaldehyde (B42025) derivatives, detection is often set around 254 nm. researchgate.net Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard.

Table 1: Representative HPLC Parameters for Analysis of Halogenated Benzaldehydes

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com
Mobile Phase Acetonitrile:Water gradient waters.com
Flow Rate 1.0 mL/min auroraprosci.com
Detection UV at 254 nm or 360 nm (after derivatization) researchgate.netauroraprosci.com
Injection Volume 10-20 µL auroraprosci.com
Temperature Ambient or controlled (e.g., 30°C) auroraprosci.com

For trace analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. This reaction targets the aldehyde functional group, forming a stable hydrazone derivative that has a strong chromophore, significantly enhancing detection sensitivity at wavelengths around 360 nm. auroraprosci.comwaters.comnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS-MS) for Complex Mixture Analysis

For unambiguous identification and analysis in complex matrices, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column (e.g., DB-5ms, a low-polarity phenyl-polysiloxane phase) based on boiling point and polarity differences. orgsyn.orgrsc.org The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical "fingerprint." This allows for high-confidence identification by comparing the obtained spectrum with spectral libraries (e.g., NIST). zenodo.org GC-MS is particularly powerful for differentiating between isomers, which may have very similar retention times but can exhibit subtle differences in their fragmentation patterns. nih.govnih.gov

Table 2: Illustrative GC-MS Parameters for Isomer Separation

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) orgsyn.org
Carrier Gas Helium, constant flow nih.gov
Oven Program Initial temp 80°C, ramp to 280°C orgsyn.org
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range 50-500 m/z

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for analyzing compounds in complex biological or environmental samples with high sensitivity and selectivity. researchgate.net It combines the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. After separation on an HPLC column, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

In tandem MS, a precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and allows for quantification at very low levels, even in the presence of co-eluting matrix components. nih.govlongdom.org

Table 3: Conceptual LC-MS/MS Parameters for this compound

ParameterValue
LC Column C18 (e.g., 2.1 x 150 mm, 3.5 µm) longdom.org
Mobile Phase Methanol:Water with 0.1% Formic Acid
Ionization Source Electrospray Ionization (ESI), Positive/Negative Mode
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (M+H)+ m/z 341/343/345/347 (Isotopic pattern for Br3)
Product Ions Hypothetical fragments from CID

Advanced Spectroscopic Methods in Reaction Monitoring and Mechanism Elucidation

The synthesis of this compound, likely involving the bromination of a substituted toluene (B28343) or the oxidation of a tribromobenzyl alcohol, can be monitored in real-time using in-situ spectroscopic techniques. These methods provide critical data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. mt.commt.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

In-situ FTIR and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools. mt.comresearchgate.net An immersion probe is placed directly into the reaction vessel, continuously collecting spectra. For the synthesis of this compound, FTIR could be used to monitor the disappearance of a reactant's characteristic peak (e.g., the C-H stretch of an aldehyde precursor) and the simultaneous appearance of the product's carbonyl (C=O) stretch, which would be expected around 1700 cm⁻¹. This real-time tracking allows for precise control over reaction conditions to optimize yield and minimize by-product formation. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

While typically used for final product characterization, NMR spectroscopy can also be adapted for reaction monitoring. For a compound like this compound, ¹H NMR would clearly show the aldehyde proton signal as a singlet at approximately 10 ppm. docbrown.info The aromatic region would show signals corresponding to the remaining protons on the benzene ring. By taking periodic samples (or using a flow-NMR setup), the relative integration of reactant and product signals can provide a quantitative measure of reaction conversion over time, offering insights into the reaction mechanism. nsf.gov UV-Vis spectroscopy can also be employed to monitor the reaction progress by observing changes in absorbance at specific wavelengths corresponding to the consumption of reactants and formation of the conjugated product. researchgate.net

These advanced spectroscopic methods are crucial for understanding the mechanistic pathways of halogenation and oxidation reactions, enabling the development of more efficient, safe, and scalable synthetic processes. mt.comnih.gov

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing 2,3,6-Tribromobenzaldehyde?

A common method involves refluxing substituted benzaldehyde derivatives with halogenating agents. For example, a general protocol for brominated aldehydes uses ethanol as a solvent, glacial acetic acid as a catalyst, and controlled heating (4 hours under reflux) to achieve substitution . Adjust stoichiometry to accommodate steric effects from multiple bromine atoms. Post-reaction, solvent removal under reduced pressure and recrystallization (e.g., using ethanol/water mixtures) enhance purity.

How can I characterize the purity of this compound?

Use a combination of:

  • ¹H/¹³C NMR : Compare integration ratios of aldehyde protons (δ ~10 ppm) and aromatic protons (δ 7–8 ppm) against theoretical values.
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to resolve impurities.
  • Melting Point Analysis : Compare observed mp with literature values (if available).
    Refer to analytical standards from NIST or PubChem for validation .

What safety precautions are required when handling this compound?

While no direct SDS was found for this compound, analogous brominated aldehydes (e.g., 3-Bromobenzaldehyde) require:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep in a cool (<6°C), dark place, away from oxidizers .

Advanced Research Questions

How do I resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from:

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may shift peaks.
  • Tautomerism : Aldehyde-enol tautomerization can complicate integration.
    Method :

Perform 2D NMR (COSY, HSQC) to assign signals unambiguously.

Use computational tools (e.g., DFT calculations) to predict spectra and compare with experimental data .

How can I design experiments to study the reactivity of this compound in cross-coupling reactions?

Step 1 : Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂) under Suzuki-Miyaura conditions.
Step 2 : Vary ligands (e.g., SPhos, XPhos) to improve yield.
Step 3 : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1).
Reference protocols for trifluorobenzaldehyde cross-coupling (e.g., ) and adjust for bromine’s higher steric demand .

What strategies mitigate side reactions during bromination of benzaldehyde derivatives?

Competing reactions (e.g., over-bromination or oxidation) can be minimized by:

  • Controlled Temperature : Maintain 0–5°C during bromine addition.
  • Protecting Groups : Temporarily block reactive sites (e.g., –OH groups) before bromination.
  • Catalyst Optimization : Use Lewis acids (e.g., FeBr₃) to direct regioselectivity .

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